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CALCIUM STARCH ISODODECENYLSUCCINATE - 194810-88-3

CALCIUM STARCH ISODODECENYLSUCCINATE

Catalog Number: EVT-1513552
CAS Number: 194810-88-3
Molecular Formula: C16H19FN2O3S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Calcium starch isododecenylsuccinate is a modified starch compound that combines calcium ions with dodecenyl succinic anhydride-modified starch. This compound is primarily used in various industrial applications, particularly in cosmetics and food products, due to its unique properties such as emulsification and thickening capabilities. The compound is derived from the esterification of starch with dodecenyl succinic anhydride, which enhances its hydrophobic characteristics, making it suitable for applications where water resistance is desired.

Source

The primary source for calcium starch isododecenylsuccinate is native starch, which can be derived from various plant sources such as corn, potatoes, or tapioca. The modification process involves the reaction of native starch with dodecenyl succinic anhydride in the presence of calcium ions, resulting in a product that retains the functional properties of starch while gaining new characteristics.

Classification

Calcium starch isododecenylsuccinate falls under the category of modified starches. It can be classified as a polymeric surfactant due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances. This classification makes it valuable in formulations requiring stabilization and emulsification.

Synthesis Analysis

Methods

The synthesis of calcium starch isododecenylsuccinate typically involves a two-step process:

  1. Esterification: Native starch undergoes esterification with dodecenyl succinic anhydride. This reaction introduces hydrophobic dodecenyl groups onto the starch molecule, enhancing its emulsifying properties.
  2. Calcium Ion Incorporation: Calcium ions are introduced during or after the esterification process to form calcium salts of the modified starch.

Technical Details

The esterification reaction can be catalyzed by various agents such as acid catalysts or enzymes. The degree of substitution (the number of hydroxyl groups replaced by dodecenyl succinic anhydride) is a crucial parameter that influences the properties of the final product. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to confirm successful modification and determine the degree of substitution.

Molecular Structure Analysis

Structure

The molecular structure of calcium starch isododecenylsuccinate consists of a polysaccharide backbone derived from starch, with dodecenyl succinate groups attached through ester linkages. The presence of calcium ions enhances the stability and functionality of the modified starch.

Data

Key structural features include:

  • Degree of Substitution: Typically ranges from 0.02 to 0.1, depending on synthesis conditions.
  • Molecular Weight: Generally exceeds 500 Da, influenced by the length of the dodecenyl chain and the extent of modification.
  • Functional Groups: Presence of ester (–COO–) and hydroxyl (–OH) groups contributes to its amphiphilic nature.
Chemical Reactions Analysis

Reactions

Calcium starch isododecenylsuccinate can participate in various chemical reactions:

  1. Hydrolysis: Under certain conditions, the ester bonds may hydrolyze, releasing dodecenyl succinic acid and regenerating some hydroxyl groups.
  2. Transesterification: The compound can react with other alcohols or acids to form new esters.

Technical Details

The stability of calcium starch isododecenylsuccinate under different pH levels indicates its potential applications in diverse environments. The hydrolysis rate can be influenced by temperature and pH, which are critical parameters for its application in food and cosmetic formulations.

Mechanism of Action

Process

The mechanism by which calcium starch isododecenylsuccinate functions primarily involves its ability to stabilize emulsions through interfacial tension reduction between oil and water phases. The hydrophobic dodecenyl groups anchor into oil droplets while the hydrophilic starch backbone interacts with water, creating a stable emulsion.

Data

Experimental studies have shown that modified starches like calcium starch isododecenylsuccinate exhibit enhanced emulsifying properties compared to unmodified starches, making them effective stabilizers in food products and cosmetics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as an off-white powder.
  • Solubility: Water solubility exceeds 100 g/L.
  • Particle Size: Median particle size around 51.3 µm.

Chemical Properties

  • Melting Point: Not precisely determined but expected to be above 100 °C.
  • Hydrolysis Stability: Not significantly hydrolyzed within pH ranges typical for environmental conditions (pH 4-9).
  • Dissociation Constant: As a salt, it ionizes under normal conditions.
Applications

Calcium starch isododecenylsuccinate has several scientific uses:

  • Food Industry: Acts as an emulsifier and thickener in sauces, dressings, and dairy products.
  • Cosmetics: Used in creams and lotions for texture improvement and stability enhancement.
  • Pharmaceuticals: Serves as a binder or disintegrant in tablet formulations due to its modified properties.

Properties

CAS Number

194810-88-3

Product Name

CALCIUM STARCH ISODODECENYLSUCCINATE

Molecular Formula

C16H19FN2O3S

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